molecular formula C9H12FNO B2994828 [3-Fluoro-4-(methoxymethyl)phenyl]methanamine CAS No. 1016685-42-9

[3-Fluoro-4-(methoxymethyl)phenyl]methanamine

Cat. No.: B2994828
CAS No.: 1016685-42-9
M. Wt: 169.199
InChI Key: CREAXYHHOZYRBN-UHFFFAOYSA-N
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Description

[3-Fluoro-4-(methoxymethyl)phenyl]methanamine: is an organic compound with the molecular formula C9H12FNO It is a derivative of methanamine, where the phenyl ring is substituted with a fluoro group at the 3-position and a methoxymethyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-Fluoro-4-(methoxymethyl)phenyl]methanamine can be achieved through several synthetic routes. One common method involves the Friedel-Crafts reaction, where o-fluoroanisole reacts with acetic anhydride to form 3-fluoro-4-methoxyacetophenone . This intermediate can then be subjected to reductive amination to yield the desired product.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as catalytic hydrogenation and purification through crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the fluoro group to a hydrogen atom, resulting in the formation of 4-(methoxymethyl)phenylmethanamine.

    Substitution: The fluoro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and elevated temperatures.

Major Products:

    Oxidation: Formation of 3-fluoro-4-(methoxymethyl)benzaldehyde or 3-fluoro-4-(methoxymethyl)benzoic acid.

    Reduction: Formation of 4-(methoxymethyl)phenylmethanamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of [3-Fluoro-4-(methoxymethyl)phenyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro group enhances the compound’s binding affinity and selectivity, while the methoxymethyl group can modulate its pharmacokinetic properties. The compound may exert its effects by inhibiting or activating certain biological pathways, leading to desired therapeutic outcomes .

Comparison with Similar Compounds

Uniqueness: The presence of both the fluoro and methoxymethyl groups in this compound imparts unique chemical and biological properties. The fluoro group enhances binding affinity and selectivity, while the methoxymethyl group can influence solubility and pharmacokinetics. This combination makes the compound a valuable tool in various research and industrial applications .

Properties

IUPAC Name

[3-fluoro-4-(methoxymethyl)phenyl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO/c1-12-6-8-3-2-7(5-11)4-9(8)10/h2-4H,5-6,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CREAXYHHOZYRBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(C=C(C=C1)CN)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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